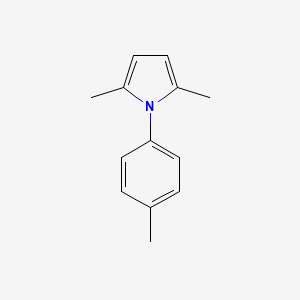

2,5-Dimethyl-1-p-tolyl-1H-pyrrole

説明

BenchChem offers high-quality 2,5-Dimethyl-1-p-tolyl-1H-pyrrole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Dimethyl-1-p-tolyl-1H-pyrrole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

2,5-dimethyl-1-(4-methylphenyl)pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N/c1-10-4-8-13(9-5-10)14-11(2)6-7-12(14)3/h4-9H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWIUPUUNVWDJED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=CC=C2C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20365567 | |

| Record name | 2,5-Dimethyl-1-p-tolyl-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20365567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32411-27-1 | |

| Record name | 2,5-Dimethyl-1-p-tolyl-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20365567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Unfolding Potential of 2,5-Dimethyl-1-p-tolyl-1H-pyrrole Derivatives in Medicinal Chemistry

An In-depth Technical Guide for Researchers and Drug Development Professionals

The pyrrole scaffold, a five-membered aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs.[1] Its unique electronic and structural properties allow for diverse chemical modifications, leading to a wide spectrum of pharmacological activities.[2] Within this broad class of compounds, derivatives of 2,5-dimethyl-1-p-tolyl-1H-pyrrole are emerging as a promising area of investigation, demonstrating potential applications in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, characterization, and potential uses of these derivatives, with a focus on their relevance to drug discovery and development.

The Strategic Synthesis of 2,5-Dimethyl-1-aryl-1H-pyrroles: The Paal-Knorr Reaction

The primary and most efficient method for synthesizing 1-substituted-2,5-dimethylpyrroles is the Paal-Knorr synthesis.[3] This reaction involves the condensation of a 1,4-dicarbonyl compound, typically 2,5-hexanedione (acetonylacetone), with a primary amine, in this case, p-toluidine.[3][4] The reaction can be catalyzed by acids and can be performed under various conditions, including in the presence of eco-friendly catalysts or even in water, highlighting its versatility and applicability in green chemistry.[4]

The mechanism of the Paal-Knorr pyrrole synthesis involves the initial formation of an enamine from one of the carbonyl groups of the 1,4-dicarbonyl compound and the primary amine. This is followed by an intramolecular cyclization, where the enamine attacks the second carbonyl group. The final step is a dehydration of the resulting hemiaminal to form the stable aromatic pyrrole ring.

Experimental Protocol: A Microscale Paal-Knorr Synthesis of a 1-Aryl-2,5-dimethylpyrrole Derivative

Materials:

-

2,5-Hexanedione

-

p-Toluidine

-

Methanol

-

Concentrated Hydrochloric Acid (HCl)

-

0.5 M Hydrochloric Acid (HCl)

-

9:1 Methanol/Water solution

Procedure:

-

In a suitable reaction vessel, combine 2.0 mmol of p-toluidine, 2.0 mmol of 2,5-hexanedione, and 0.5 mL of methanol.

-

Add one drop of concentrated HCl to the mixture to catalyze the reaction.

-

Heat the mixture to reflux for 15 minutes.

-

After reflux, cool the reaction mixture and add it to 5.0 mL of 0.5 M HCl, which is kept cool in an ice bath.

-

Collect the resulting crystals by suction filtration.

-

Recrystallize the crude product from 1 mL of a 9:1 methanol/water solution to obtain the purified 2,5-dimethyl-1-p-tolyl-1H-pyrrole.

Characterization of the Analogous 2,5-Dimethyl-1-phenylpyrrole:

The successful synthesis of the analogous 1-phenyl derivative was confirmed by the following spectroscopic data:

| Analysis | Data |

| FT-IR (cm⁻¹) | 3055, 2918, 1598, 1503, 1388, 1320, 759, 695 |

| ¹H-NMR (CDCl₃, δ ppm) | 2.04 (s, 6H), 5.91 (s, 2H), 7.22 (m, 2H), 7.44 (m, 3H) |

| ¹³C-NMR (CDCl₃, δ ppm) | 13.05, 105.64, 127.64, 128.81, 129.06, 140.42 |

| Melting Point (°C) | 50-51 |

Potential Therapeutic Applications of 2,5-Dimethyl-1-p-tolyl-1H-pyrrole Derivatives

The broader class of pyrrole derivatives has been extensively studied and shown to possess a wide array of biological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties.[5] The introduction of a 1-aryl substituent, such as the p-tolyl group, can significantly influence the pharmacokinetic and pharmacodynamic properties of the molecule.

Antimicrobial and Antitubercular Potential

Recent research has highlighted the potential of N-aryl-2,5-dimethylpyrroles as potent antimycobacterial agents.[3] A series of these compounds, designed as hybrids of the known antitubercular agents BM212 and SQ109, were synthesized and evaluated against various mycobacterial strains. Structure-activity relationship (SAR) studies revealed that bulky, lipophilic substituents on the pyrrole nucleus are crucial for enhancing antimycobacterial activity. One derivative, bearing a cyclohexylmethylene side chain, demonstrated high potency against M. tuberculosis, including multidrug-resistant strains, at submicromolar concentrations. This compound also showed low toxicity and was effective against intracellular mycobacteria.[3]

These findings suggest that 2,5-dimethyl-1-p-tolyl-1H-pyrrole derivatives, with their inherent lipophilicity conferred by the p-tolyl group, are promising candidates for further investigation as novel antitubercular agents. The methyl group on the phenyl ring can also be a site for further chemical modification to optimize activity and selectivity.

Anticancer Activity

The pyrrole scaffold is a common feature in many anticancer drugs.[6] Derivatives of 2,5-dimethyl-1H-pyrrole have been investigated for their cytotoxic effects against various cancer cell lines. For instance, certain 2,2'-[(3,5-dimethyl-1H-pyrrole-2,4-diyl) dicarbonyl]dihydrazine carbothioamide derivatives have shown significant activity against liver (HepG2), cervical (Hela), and breast (MCF-7) cancer cell lines.[6] The total growth inhibition (TGI) for some of these compounds was observed at micromolar concentrations.[6]

The mechanism of anticancer action for many pyrrole derivatives involves the induction of apoptosis and cell cycle arrest. The structural features of 2,5-dimethyl-1-p-tolyl-1H-pyrrole derivatives make them interesting candidates for evaluation as anticancer agents. The planar pyrrole ring can facilitate intercalation with DNA, while the substituents can be tailored to interact with specific enzyme active sites.

Future Directions and Conclusion

The 2,5-dimethyl-1-p-tolyl-1H-pyrrole scaffold represents a versatile and promising platform for the development of new therapeutic agents. While the direct biological evaluation of this specific class of derivatives is still in its early stages, the available data on closely related N-aryl-2,5-dimethylpyrroles strongly support their potential as antimicrobial and anticancer agents.

Future research should focus on:

-

Systematic Synthesis and Characterization: The synthesis of a library of 2,5-dimethyl-1-p-tolyl-1H-pyrrole derivatives with diverse substitutions on the pyrrole ring and the tolyl group to establish a clear structure-activity relationship.

-

In-depth Biological Evaluation: Comprehensive screening of these derivatives against a wide range of bacterial and fungal pathogens, including drug-resistant strains, as well as a panel of human cancer cell lines.

-

Mechanism of Action Studies: Elucidation of the precise molecular targets and signaling pathways affected by the most potent compounds to guide further optimization.

-

Pharmacokinetic and Toxicological Profiling: Assessment of the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of lead candidates to evaluate their drug-likeness.

References

-

Organic Syntheses Procedure. 2,5-dimethylpyrrole. Available at: [Link]

-

Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PubMed Central. Available at: [Link]

-

Improving the Potency of N-Aryl-2,5-dimethylpyrroles against Multidrug-Resistant and Intracellular Mycobacteria. National Institutes of Health. Available at: [Link]

-

Improving the Potency of N-Aryl-2,5-dimethylpyrroles against Multidrug-Resistant and Intracellular Mycobacteria. PubMed. Available at: [Link]

-

(PDF) Preparation of 2,5-dimethyl-1-phenylpyrrole. ResearchGate. Available at: [Link]

-

Synthesis and antimicrobial activity of some new pyrrole derivatives. ResearchGate. Available at: [Link]

-

Synthesis of Some New Pyrrole and Pyridine Derivatives and their Antimicrobial, Anticancer Activities. Science Alert. Available at: [Link]

-

Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy. National Institutes of Health. Available at: [Link]

-

Organic Chemistry Portal. Pyrrole synthesis. Available at: [Link]

-

A mild and efficient method for the synthesis of pyrroles using MIL-53(Al) as a catalyst under solvent-free sonication. The Royal Society of Chemistry. Available at: [Link]

-

Synthesis and antimicrobial activity of some new pyrrole derivatives. Der Pharma Chemica. Available at: [Link]

-

An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. MDPI. Available at: [Link]

-

Dual Anti-Inflammatory and Anticancer Activity of Novel 1,5-Diaryl Pyrazole Derivatives: Molecular Modeling, Synthesis, In Vitro Activity, and Dynamics Study. MDPI. Available at: [Link]

-

(PDF) Preparation of 2,5-Dimethyl-l-Phenylpyrrole. Academia.edu. Available at: [Link]

-

Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. SciSpace. Available at: [Link]

-

¹H NMR (A) and ¹³C NMR (B) spectra of the 2,5-dimethylpyrrole protected... ResearchGate. Available at: [Link]

-

(PDF) Design, Synthesis, and X-ray Crystallographic Studies of alpha-Aryl Substituted Fosmidomycin Analogues as Inhibitors of Mycobacterium tuberculosis 1-Deoxy-D-xylulose 5-Phosphate Reductoisomerase. ResearchGate. Available at: [Link]

-

Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Ene. MDPI. Available at: [Link]

-

1H-Pyrrole, 2,5-dimethyl-. NIST WebBook. Available at: [Link]

Sources

- 1. Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Improving the Potency of N-Aryl-2,5-dimethylpyrroles against Multidrug-Resistant and Intracellular Mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. scialert.net [scialert.net]

solubility of 2,5-Dimethyl-1-p-tolyl-1H-pyrrole in organic solvents

An In-depth Technical Guide to the Solubility of 2,5-Dimethyl-1-p-tolyl-1H-pyrrole in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the solubility characteristics of 2,5-Dimethyl-1-p-tolyl-1H-pyrrole, a trisubstituted pyrrole derivative of significant interest in medicinal chemistry and materials science.[1][2] Given the critical role of solubility in reaction kinetics, purification, formulation, and bioavailability, a thorough understanding of this property is paramount for its effective application. This document moves beyond a simple data sheet, offering a framework for predicting, determining, and understanding the solubility of this compound in various organic media.

Physicochemical Profile of 2,5-Dimethyl-1-p-tolyl-1H-pyrrole

A foundational understanding of the molecule's intrinsic properties is essential for predicting its solubility behavior.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₅N | [3] |

| Molecular Weight | 185.26 g/mol | [3] |

| Structure | A pyrrole ring with methyl groups at positions 2 and 5, and a p-tolyl group attached to the nitrogen atom. | - |

| Predicted LogP | 3.40256 | [3] |

| Topological Polar Surface Area (TPSA) | 4.93 Ų | [3] |

| Hydrogen Bond Acceptors | 1 | [3] |

| Hydrogen Bond Donors | 0 | [3] |

The high LogP value strongly suggests that 2,5-Dimethyl-1-p-tolyl-1H-pyrrole is a lipophilic ("fat-loving") compound, indicating a preference for non-polar environments and, consequently, poor solubility in water. The low TPSA and lack of hydrogen bond donors further support this prediction. The overall molecular structure, with its significant hydrocarbon content (two methyl groups and a tolyl group), dominates its polarity, making it amenable to dissolution in organic solvents.

Predicted Solubility in Common Organic Solvents

Based on the principle of "like dissolves like," we can predict the solubility of 2,5-Dimethyl-1-p-tolyl-1H-pyrrole in a range of organic solvents.[4] The large non-polar surface area suggests high solubility in non-polar and moderately polar solvents.

Table 2: Predicted Qualitative Solubility

| Solvent | Polarity | Predicted Solubility | Rationale |

| Hexane | Non-polar | High | The non-polar nature of hexane will readily solvate the non-polar hydrocarbon regions of the molecule. |

| Toluene | Non-polar (Aromatic) | Very High | The aromatic p-tolyl group will have favorable π-π stacking interactions with the toluene solvent molecules. |

| Diethyl Ether | Slightly Polar | High | The ether can act as a hydrogen bond acceptor for any potential interactions and its hydrocarbon content aligns with the solute's lipophilicity. |

| Dichloromethane (DCM) | Polar Aprotic | High | DCM is a good solvent for a wide range of organic compounds and should effectively solvate the molecule. |

| Ethyl Acetate | Polar Aprotic | High | Similar to DCM, ethyl acetate is a versatile solvent capable of dissolving moderately non-polar compounds. |

| Acetone | Polar Aprotic | Moderate to High | The polarity of acetone might slightly reduce its solvating power compared to less polar options, but good solubility is still expected. |

| Ethanol | Polar Protic | Moderate | The presence of the hydroxyl group in ethanol makes it more polar. While the alkyl chain will interact favorably, the overall polarity difference may limit solubility compared to non-polar solvents. |

| Methanol | Polar Protic | Low to Moderate | As a more polar alcohol than ethanol, methanol is expected to be a poorer solvent for this lipophilic compound. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Moderate to High | DMSO is a powerful and versatile solvent, often capable of dissolving compounds with a wide range of polarities. |

| Dimethylformamide (DMF) | Polar Aprotic | Moderate to High | Similar to DMSO, DMF is a highly polar aprotic solvent that can effectively solvate a variety of organic molecules. |

| Water | Very Polar | Insoluble | The high LogP value and predominantly non-polar structure lead to the prediction of negligible water solubility. |

Experimental Determination of Solubility: A Step-by-Step Protocol

To move from prediction to quantitative data, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the solubility of 2,5-Dimethyl-1-p-tolyl-1H-pyrrole.

Materials and Equipment

-

2,5-Dimethyl-1-p-tolyl-1H-pyrrole (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Workflow for the experimental determination of solubility.

Detailed Protocol

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of 2,5-Dimethyl-1-p-tolyl-1H-pyrrole into a series of vials. The amount should be sufficient to ensure a saturated solution with visible undissolved solid after equilibration.

-

To each vial, add a precise volume of the desired organic solvent.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a shaker or water bath set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

Remove the vials from the shaker and allow them to stand undisturbed for a short period to let the excess solid settle.

-

Centrifuge the vials to ensure complete separation of the solid and liquid phases.

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the clear supernatant, being cautious not to disturb the solid pellet.

-

Dilute the aliquot with a known volume of the same solvent to bring the concentration within the linear range of the analytical method.

-

Determine the concentration of the diluted sample using a pre-calibrated HPLC or UV-Vis spectrophotometry method.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

Express the solubility in appropriate units, such as g/L or mol/L.

-

The Underlying Science: Factors Governing Solubility

The solubility of a solute in a solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.

Caption: Key factors influencing the solubility of the target compound.

-

"Like Dissolves Like" : This fundamental principle dictates that substances with similar polarities are more likely to be soluble in one another.[4] 2,5-Dimethyl-1-p-tolyl-1H-pyrrole is predominantly non-polar due to its hydrocarbon framework. Therefore, it will be most soluble in non-polar or weakly polar organic solvents.

-

Intermolecular Forces : The primary intermolecular forces at play for this molecule are London dispersion forces and potential π-π stacking interactions from the pyrrole and tolyl rings. Solvents that can engage in similar interactions will be more effective. Aromatic solvents like toluene are expected to be particularly good solvents due to favorable π-π stacking.

-

Molecular Size : Larger molecules can sometimes be more difficult to solvate. However, the molecular weight of this compound is not excessively large, so this is not expected to be a major limiting factor in most common organic solvents.

Conclusion and Future Perspectives

For researchers and drug development professionals, the provided experimental protocol offers a robust method for generating the precise, quantitative data required for their specific applications. Understanding and quantifying the solubility of this promising molecule is a critical step in unlocking its full potential in various scientific and industrial fields.

References

-

ResearchGate. Electrical and solubility properties for 3-decylpyrrole/pyrrole copolymers. [Link]

-

ResearchGate. One-Step Synthesis of 1,2,5-Trisubstituted Pyrroles by Copper Catalyzed Condensation of 1,4-Diones with Primary Amines. [Link]

-

LibreTexts. Solubility of Organic Compounds. [Link]

-

Course Hero. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

University of Colorado Boulder. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

Chemistry Steps. Solubility of Organic Compounds. [Link]

-

Royal Society of Chemistry. Synthesis of 2,3,5-trisubstituted 1H-pyrroles via formal [3 + 2] cycloaddition of 1-arylpropynes and nitriles and their antiproliferative activities. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of 2,3,5-trisubstituted 1H-pyrroles via formal [3 + 2] cycloaddition of 1-arylpropynes and nitriles and their antiproliferative activities - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 3. chemscene.com [chemscene.com]

- 4. chem.ws [chem.ws]

Application Note: High-Purity Isolation of 2,5-Dimethyl-1-p-tolyl-1H-pyrrole for Research and Development

Abstract

This guide provides a comprehensive overview and detailed protocols for the purification of 2,5-Dimethyl-1-p-tolyl-1H-pyrrole, a key intermediate in pharmaceutical and materials science research. Addressing the challenges posed by impurities from its common synthesis via the Paal-Knorr reaction, this document outlines two primary, field-proven purification strategies: recrystallization for high-grade crystalline material and flash column chromatography for complex mixtures. We delve into the causality behind experimental choices, from solvent selection to the optimization of chromatographic conditions. Each protocol is designed as a self-validating system, incorporating in-process monitoring and final purity assessment by Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR). This application note serves as a practical resource for researchers, scientists, and drug development professionals to consistently achieve high-purity 2,5-Dimethyl-1-p-tolyl-1H-pyrrole, ensuring the reliability and reproducibility of their downstream applications.

Introduction: The Synthetic Challenge

2,5-Dimethyl-1-p-tolyl-1H-pyrrole is a substituted N-arylpyrrole of significant interest in medicinal chemistry and materials science. Its synthesis is most commonly achieved through the Paal-Knorr condensation, which involves the reaction of 2,5-hexanedione (acetonylacetone) with p-toluidine.[1] While efficient, this reaction often yields a crude product contaminated with unreacted starting materials, catalysts, and structurally similar by-products.[2] The presence of these impurities can critically interfere with subsequent synthetic steps or biological assays, making robust purification an essential, non-trivial step in its preparation.[2] This guide provides a systematic approach to purifying this compound to a high degree of purity (typically >99%).

Understanding the Impurity Profile

Effective purification begins with understanding the potential contaminants. For a typical Paal-Knorr synthesis of 2,5-Dimethyl-1-p-tolyl-1H-pyrrole, the primary impurities include:

-

Unreacted Starting Materials:

-

2,5-Hexanedione: A moderately polar diketone.

-

p-Toluidine: A basic aromatic amine.

-

-

Reaction By-products:

-

Self-Condensation Products of 2,5-Hexanedione: Under acidic or basic conditions, 2,5-hexanedione can undergo intramolecular aldol-type reactions to form cyclic impurities.

-

-

Process-Related Impurities:

-

Residual acid or base catalysts.

-

Reaction solvents.

-

The structural and polarity differences between the target compound (a relatively non-polar N-arylpyrrole) and its potential impurities (more polar ketones, basic amines) are the key levers we will exploit in the following purification protocols.

Strategic Approach to Purification

The choice of purification method depends on the physical state of the crude product (solid vs. oil) and the nature of the impurities. Since 2,5-Dimethyl-1-p-tolyl-1H-pyrrole is a solid at room temperature, both recrystallization and chromatography are viable and potent techniques.[3][4][5]

Caption: High-level decision workflow for purifying 2,5-Dimethyl-1-p-tolyl-1H-pyrrole.

Protocol 1: Recrystallization for High-Grade Material

Recrystallization is the method of choice for purifying solid compounds when impurities have different solubility profiles from the desired product.[2][6] The principle is to dissolve the impure solid in a minimum amount of a hot solvent and allow the solution to cool slowly, whereupon the pure compound crystallizes out, leaving impurities behind in the "mother liquor."[2][5]

Rationale for Solvent Selection

An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but completely at its boiling point.[2] For 2,5-Dimethyl-1-p-tolyl-1H-pyrrole, which has moderate polarity, single-solvent systems like ethanol or isopropanol, or a two-solvent (co-solvent) system like ethanol/water or hexanes/acetone, are excellent starting points.[7]

| Solvent System | Rationale & Suitability |

| Ethanol (or Isopropanol) | Good general-purpose solvent for moderately polar compounds. The target compound is likely soluble when hot and less soluble when cold. |

| Ethanol / Water | A powerful co-solvent system. The compound is dissolved in hot ethanol (the "good" solvent), and water (the "bad" solvent or anti-solvent) is added dropwise until the solution becomes cloudy (saturation point). Reheating clarifies the solution, which is then cooled slowly. |

| Hexanes / Acetone | Excellent for removing more polar impurities. The compound is dissolved in a minimal amount of hot acetone, and hexanes are added until turbidity persists. This system often yields very clean crystals.[7] |

Detailed Step-by-Step Protocol

-

Solvent Selection: In a small test tube, add ~20-30 mg of the crude material. Add the chosen solvent (e.g., ethanol) dropwise at room temperature. The solid should be sparingly soluble. Heat the test tube in a water bath; the solid should dissolve completely. Allow it to cool. If crystals form, the solvent is suitable.

-

Dissolution: Place the crude 2,5-Dimethyl-1-p-tolyl-1H-pyrrole (e.g., 1.0 g) into an Erlenmeyer flask. Add a minimal amount of the selected solvent (e.g., ethanol) and a boiling chip.

-

Heating: Gently heat the mixture on a hot plate with stirring. Add the solvent in small portions until the solid just dissolves at the boiling point. Causality Note: Using the absolute minimum amount of hot solvent is critical for maximizing recovery yield.[8]

-

Cooling (Crystallization): Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[9]

-

Chilling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor. Causality Note: Using ice-cold solvent minimizes the re-dissolving of the purified product.[8]

-

Drying: Dry the crystals in a vacuum oven at a temperature well below the compound's melting point.

Troubleshooting Recrystallization

| Problem | Potential Cause | Solution |

| Oiling Out | Compound's melting point is lower than the solvent's boiling point; solution is too supersaturated. | Reheat to dissolve the oil, add a small amount of extra solvent, and cool very slowly. Consider scratching the flask's inner surface to induce nucleation.[10] |

| No Crystals Form | Too much solvent was used; solution is not saturated. | Boil off some of the solvent to concentrate the solution and try cooling again.[9] If that fails, add a "seed crystal" of pure product. |

| Poor Recovery | Too much solvent used; crystals washed with warm solvent. | Ensure minimum solvent volumes are used for both dissolution and washing. Always use ice-cold solvent for washing.[8] |

Protocol 2: Flash Column Chromatography for Complex Mixtures

When recrystallization is ineffective, or if the crude product is an oil, flash column chromatography is the preferred method.[3][10] This technique separates compounds based on their differential adsorption to a solid stationary phase (typically silica gel) and their solubility in a liquid mobile phase that flows through it.

Rationale for System Selection

-

Stationary Phase: Silica gel is the standard choice for compounds of moderate polarity. Its slightly acidic surface effectively retains polar and basic impurities like residual p-toluidine.

-

Mobile Phase (Eluent): The key is to find a solvent system where the target compound has an Rf (retention factor) of 0.2 - 0.4 on a TLC plate.[11] This Rf value provides the optimal balance between separation efficiency and run time. A common and effective eluent is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane).[12][13]

Caption: Step-by-step workflow for flash column chromatography purification.

Detailed Step-by-Step Protocol

-

TLC Optimization: Develop a TLC plate with the crude mixture using various ratios of hexanes:ethyl acetate (e.g., 98:2, 95:5, 90:10). The optimal eluent system will give the product spot an Rf value of approximately 0.2-0.4.[11]

-

Column Packing: Prepare a slurry of silica gel in the chosen eluent. Pour the slurry into a glass column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped. Top the silica with a thin layer of sand.

-

Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane.

-

Dry Loading (Preferred): Add a small amount of silica gel to the dissolved sample, evaporate the solvent to get a free-flowing powder, and carefully add this powder to the top of the column.[14] This technique generally provides sharper separation bands.

-

Wet Loading: Carefully add the concentrated sample solution directly to the top of the column with a pipette.

-

-

Elution: Add the eluent to the top of the column and apply positive pressure (using a pump or inert gas) to achieve a steady flow.

-

Fraction Collection: Collect the eluate in a series of numbered test tubes or flasks.

-

Fraction Analysis: Spot aliquots from each fraction onto a TLC plate. Develop and visualize the plate to identify which fractions contain the pure product.

-

Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified 2,5-Dimethyl-1-p-tolyl-1H-pyrrole.

Purity Validation and Characterization

Final purity must be confirmed using orthogonal analytical methods.[3]

-

Thin-Layer Chromatography (TLC): A final TLC of the purified product should show a single spot.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This method confirms the molecular weight of the compound and can detect volatile impurities. The NIST Chemistry WebBook provides reference mass spectra for related compounds like 2,5-dimethylpyrrole.[15]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and assessing purity. The absence of signals corresponding to starting materials or by-products is a strong indicator of high purity.

Protocol: Absolute Purity by Quantitative ¹H-NMR (qNMR)

qNMR is a powerful primary ratio method for determining absolute purity without requiring a specific reference standard of the analyte itself.[16][17]

-

Standard Selection: Choose a high-purity, stable internal standard with sharp signals that do not overlap with the analyte's signals (e.g., maleic acid, dimethyl sulfone).

-

Sample Preparation: Accurately weigh a specific amount of the purified product (analyte) and the internal standard into an NMR tube (to 0.01 mg accuracy).[18]

-

Solvent: Add a known volume of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquisition: Acquire the ¹H-NMR spectrum using parameters optimized for quantification (e.g., sufficient relaxation delay, typically 5 times the longest T1).

-

Calculation: The purity of the analyte (Panalyte) is calculated using the following formula:[16]

P_analyte = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

Where:

-

I: Integral value of the signal

-

N: Number of protons for the integrated signal

-

M: Molar mass

-

m: Weighed mass

-

P: Purity of the standard

-

Summary and Recommendations

| Technique | Primary Use Case | Achievable Purity | Pros | Cons |

| Recrystallization | Crude product is a solid with low to moderate impurity levels. | >99% | Simple, cost-effective, scalable, yields crystalline material. | Can have lower recovery; ineffective if impurities co-crystallize. |

| Flash Chromatography | Crude product is an oil or a complex solid mixture. | >99.5% | High resolution, applicable to a wide range of impurities. | More solvent waste, more labor-intensive, requires specialized equipment. |

| qNMR Purity Check | Final validation of purity for any batch. | N/A (Assay) | Provides absolute purity value, highly accurate and precise. | Requires access to an NMR spectrometer and a certified standard. |

For routine synthesis where the impurity profile is well-understood and the crude product is solid, recrystallization is the most efficient first-line purification method. For challenging separations, new synthetic routes, or when the crude product is oily, flash column chromatography is indispensable. All final products intended for sensitive applications should be validated by an absolute method like qNMR .

References

-

MDPI. (2024). Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy. MDPI. [Link]

-

PubChem. (n.d.). 2,5-Dimethyl-1-propyl-1H-pyrrole. National Center for Biotechnology Information. [Link]

-

BYJU'S. (2019). Methods of purification of organic compounds. [Link]

-

University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry. [Link]

-

Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). [Link]

-

Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]

-

Journal of Medicinal Chemistry. (n.d.). Purity by Absolute qNMR Instructions. [Link]

-

Reachem. (2024). The Purification of Organic Compound: Techniques and Applications. [Link]

-

University of Rochester. (n.d.). Tips & Tricks: Tips for Flash Column Chromatography. Department of Chemistry. [Link]

-

EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. [Link]

-

ACS Publications. (2026). Synthesis of Heterotriarylmethanes Catalyzed by Chiral Phosphoric Acid with 5-Aminopyrazole and Azadiene. The Journal of Organic Chemistry. [Link]

-

University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. [Link]

-

Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

-

Biotage. (2023). How to Optimize TLC to Enhance Purification by Flash Chromatography. [Link]

-

Research and Reviews. (2021). Purification Methods of Organic Compounds. [Link]

-

University of Manchester. (2017). QUANTITATIVE NMR. [Link]

-

University of California, Irvine. (n.d.). Recrystallization. [Link]

-

Allen Institute. (n.d.). Purification of Organic Compounds- Purification Methods in Chemistry. [Link]

-

Teledyne ISCO. (2019). Green Solutions for Flash Chromatography. YouTube. [Link]

-

NIST. (n.d.). 1H-Pyrrole, 2,5-dimethyl-. NIST Chemistry WebBook. [Link]

-

NIST. (2016). Evaluation of chemical purity using quantitative 1H-nuclear magnetic resonance. [Link]

Sources

- 1. re.public.polimi.it [re.public.polimi.it]

- 2. physics.emu.edu.tr [physics.emu.edu.tr]

- 3. byjus.com [byjus.com]

- 4. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]

- 5. Purification of Organic Compounds- Purification Methods in Chemistry [allen.in]

- 6. rroij.com [rroij.com]

- 7. Tips & Tricks [chem.rochester.edu]

- 8. people.chem.umass.edu [people.chem.umass.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]

- 11. biotage.com [biotage.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Tips & Tricks [chem.rochester.edu]

- 15. 1H-Pyrrole, 2,5-dimethyl- [webbook.nist.gov]

- 16. emerypharma.com [emerypharma.com]

- 17. Evaluation of chemical purity using quantitative 1H-nuclear magnetic resonance | NIST [nist.gov]

- 18. pubsapp.acs.org [pubsapp.acs.org]

Application Notes and Protocols: Incorporation of 2,5-Dimethyl-1-p-tolyl-1H-pyrrole into Novel Materials

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Introduction: Unlocking the Potential of a Versatile Pyrrole Building Block

Pyrrole and its derivatives are fundamental heterocyclic scaffolds that form the core of a vast array of biologically active molecules and functional materials.[1] The strategic substitution on the pyrrole ring and the nitrogen atom allows for the fine-tuning of its electronic, physical, and biological properties.[2] This guide focuses on 2,5-Dimethyl-1-p-tolyl-1H-pyrrole , a promising monomer for the development of novel materials with applications spanning from organic electronics to advanced composites.

The presence of methyl groups at the 2 and 5 positions of the pyrrole ring enhances its stability and solubility, while the p-tolyl group on the nitrogen atom introduces additional steric and electronic effects that can be exploited in material design.[3] This document provides a comprehensive overview of the synthesis of this monomer, its incorporation into polymeric structures, and its potential applications, supported by detailed protocols and mechanistic insights.

Physicochemical Properties of 2,5-Dimethyl-1-p-tolyl-1H-pyrrole

A thorough understanding of the monomer's properties is crucial for its effective utilization in materials synthesis. The following table summarizes key physicochemical data for 2,5-Dimethyl-1-p-tolyl-1H-pyrrole.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₅N | [4] |

| Molecular Weight | 185.26 g/mol | [4] |

| CAS Number | 5044-26-8 | [4] |

| Appearance | Solid | - |

| Purity | ≥98% (typical) | [4] |

| Topological Polar Surface Area (TPSA) | 4.93 Ų | [4] |

| LogP | 3.40256 | [4] |

| Hydrogen Bond Acceptors | 1 | [4] |

| Hydrogen Bond Donors | 0 | [4] |

| Rotatable Bonds | 1 | [4] |

Part 1: Synthesis of 2,5-Dimethyl-1-p-tolyl-1H-pyrrole Monomer

The most efficient and widely adopted method for the synthesis of N-substituted 2,5-dimethylpyrroles is the Paal-Knorr reaction . This condensation reaction involves a 1,4-dicarbonyl compound, in this case, 2,5-hexanedione, and a primary amine, p-toluidine.[5][6]

Reaction Mechanism: A Stepwise Look at Pyrrole Formation

The Paal-Knorr synthesis proceeds through a series of well-defined steps initiated by the nucleophilic attack of the primary amine on one of the carbonyl groups of the 1,4-dicarbonyl compound. This is followed by intramolecular cyclization and subsequent dehydration to yield the aromatic pyrrole ring.[6]

Caption: Paal-Knorr synthesis of 2,5-Dimethyl-1-p-tolyl-1H-pyrrole.

Detailed Synthesis Protocol

This protocol is adapted from established procedures for the Paal-Knorr synthesis of N-aryl-2,5-dimethylpyrroles.[5]

Materials:

-

2,5-Hexanedione (Acetonylacetone)

-

p-Toluidine

-

Ethanol (or other suitable solvent)

-

Catalytic amount of a Brønsted or Lewis acid (e.g., HCl, H₂SO₄, or aluminas like CATAPAL 200)[5]

-

Deionized water

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and hotplate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve p-toluidine (1 equivalent) in ethanol.

-

Addition of Reagents: To the stirred solution, add 2,5-hexanedione (1 equivalent).

-

Catalyst Addition: Add a catalytic amount of acid. For instance, when using CATAPAL 200, a commercially available alumina, the reaction can proceed efficiently under conventional heating.[5]

-

Reaction Conditions: Heat the reaction mixture to reflux (or to 60°C if using CATAPAL 200) and maintain for the appropriate time (e.g., 45 minutes with CATAPAL 200).[5] Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Expected Yield: Yields for the Paal-Knorr synthesis of N-substituted pyrroles are typically in the range of 68-97%, depending on the specific catalyst and reaction conditions used.[5]

Characterization of the Monomer

The identity and purity of the synthesized 2,5-Dimethyl-1-p-tolyl-1H-pyrrole should be confirmed by standard analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the methyl protons on the pyrrole ring, the methyl protons on the tolyl group, the aromatic protons of the tolyl group, and the protons on the pyrrole ring. |

| ¹³C NMR | Resonances for the carbons of the methyl groups, the pyrrole ring carbons, and the tolyl group carbons. |

| FT-IR | Characteristic peaks for C-H, C=C, and C-N stretching and bending vibrations. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (185.26 m/z). |

Part 2: Incorporation into Novel Polymeric Materials

2,5-Dimethyl-1-p-tolyl-1H-pyrrole can be polymerized to form novel materials with interesting electronic and physical properties. The polymerization typically proceeds through an oxidative coupling mechanism, which can be achieved either chemically or electrochemically.

Mechanism of Oxidative Polymerization

The oxidative polymerization of pyrrole derivatives involves the formation of radical cations, which then couple to form dimers, trimers, and ultimately the polymer chain.[7] The process is initiated by an oxidizing agent or an applied electrical potential.

Caption: General mechanism of oxidative polymerization of pyrrole.

Protocol 1: Chemical Oxidative Polymerization

This method is suitable for producing larger quantities of the polymer powder.[7]

Materials:

-

2,5-Dimethyl-1-p-tolyl-1H-pyrrole monomer

-

Anhydrous ferric chloride (FeCl₃) or ammonium persulfate ((NH₄)₂S₂O₈) as the oxidizing agent

-

Anhydrous chloroform or acetonitrile as the solvent

-

Methanol for washing

-

Standard laboratory glassware

Procedure:

-

Monomer Solution: Dissolve the 2,5-Dimethyl-1-p-tolyl-1H-pyrrole monomer in the chosen anhydrous solvent in a reaction flask under an inert atmosphere (e.g., nitrogen or argon).

-

Oxidant Solution: Separately, dissolve the oxidizing agent (e.g., FeCl₃) in the same anhydrous solvent.

-

Polymerization: Slowly add the oxidant solution to the stirred monomer solution at room temperature. The reaction is typically exothermic, and a color change should be observed as the polymer precipitates.

-

Reaction Time: Continue stirring for several hours to ensure complete polymerization.

-

Isolation and Purification: Collect the precipitated polymer by filtration. Wash the polymer thoroughly with methanol to remove any unreacted monomer and residual oxidant. Dry the polymer under vacuum.

Protocol 2: Electrochemical Polymerization

Electropolymerization is an excellent method for depositing thin, uniform films of the polymer onto a conductive substrate.[7] This is particularly useful for applications in sensors and electronic devices.

Materials:

-

2,5-Dimethyl-1-p-tolyl-1H-pyrrole monomer

-

Anhydrous acetonitrile as the solvent

-

A supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆)

-

A three-electrode electrochemical cell (working electrode, counter electrode, reference electrode)

-

Potentiostat/galvanostat

Procedure:

-

Electrolyte Solution: Prepare a solution of the monomer and the supporting electrolyte in anhydrous acetonitrile. A typical concentration for the monomer is in the millimolar range (e.g., 1.0 mM), and for the electrolyte, it is around 0.1 M.[8]

-

Cell Assembly: Assemble the three-electrode cell with the electrolyte solution. The working electrode can be a material like platinum, gold, or indium tin oxide (ITO) coated glass, depending on the desired application.

-

Electropolymerization: Apply a potential to the working electrode to initiate the oxidative polymerization of the monomer. This can be done potentiostatically (at a constant potential) or potentiodynamically (by cycling the potential within a certain range).

-

Film Deposition: A polymer film will deposit on the surface of the working electrode. The thickness of the film can be controlled by the duration of the electropolymerization and the charge passed.

-

Washing: After polymerization, carefully remove the electrode from the cell and rinse it with fresh solvent to remove any unreacted monomer and electrolyte.

Part 3: Application Notes

The unique structure of poly(2,5-Dimethyl-1-p-tolyl-1H-pyrrole) makes it a candidate for several advanced applications.

Application Note 1: Conductive Polymers for Organic Electronics

Rationale: The extended π-conjugated system along the backbone of polypyrrole-based polymers allows for the transport of charge carriers, making them electrically conductive.[4] The conductivity can be tuned by doping, which involves the partial oxidation or reduction of the polymer chain.[4] In the case of polypyrrole, oxidation (p-doping) creates positive charge carriers (polarons and bipolarons) that are mobile along the polymer chain.[4] The tolyl group in the monomer can influence the packing of the polymer chains in the solid state, which in turn affects the charge carrier mobility.[3]

Potential Applications:

-

Organic Thin-Film Transistors (OTFTs): The polymer can be used as the active semiconductor layer in OTFTs.[9] The solution processability of some polypyrrole derivatives allows for the fabrication of flexible and large-area electronic devices.

-

Sensors: The conductivity of the polymer can be sensitive to the presence of certain analytes, making it suitable for use in chemical and biological sensors.

-

Electrochromic Devices: The polymer may change its color upon oxidation and reduction, a property that can be exploited in smart windows and displays.[10]

Application Note 2: Functional Additives in Composites

Rationale: The incorporation of functional pyrrole compounds into elastomer composites has been shown to improve their mechanical and dynamic properties.[11] The pyrrole moiety can interact with fillers such as carbon black, leading to better dispersion and reinforcement.[11] The p-tolyl group can enhance the compatibility of the pyrrole unit with the polymer matrix.

Potential Applications:

-

Elastomer Composites: The monomer or its oligomers can be used as a functional additive in rubber formulations to improve properties such as tensile strength, modulus, and reduce energy dissipation (Payne effect).[11]

-

Functional Coatings: The polymer can be used to create coatings with antistatic or conductive properties.

Characterization of Poly(2,5-Dimethyl-1-p-tolyl-1H-pyrrole)

The properties of the synthesized polymer should be thoroughly characterized to understand its structure-property relationships.

| Property | Characterization Technique(s) | Expected Outcome |

| Structure | FT-IR, Raman Spectroscopy, NMR (for soluble fractions) | Confirmation of the polymer structure and the absence of monomer. |

| Morphology | Scanning Electron Microscopy (SEM), Atomic Force Microscopy (AFM) | Visualization of the surface morphology of the polymer film or powder. |

| Thermal Properties | Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC) | Determination of the thermal stability and glass transition temperature of the polymer. |

| Electrical Properties | Four-point probe method, Cyclic Voltammetry (CV) | Measurement of the electrical conductivity and electrochemical behavior of the polymer. |

| Optical Properties | UV-Vis Spectroscopy, Photoluminescence Spectroscopy | Determination of the electronic absorption and emission properties of the polymer. |

Conclusion

2,5-Dimethyl-1-p-tolyl-1H-pyrrole is a versatile building block with significant potential for the creation of novel functional materials. The straightforward Paal-Knorr synthesis allows for its accessible preparation, and its subsequent polymerization via chemical or electrochemical methods opens up a wide range of possibilities for material design. The unique combination of a stable, substituted pyrrole core and a functional tolyl group makes this monomer a compelling candidate for further research and development in the fields of organic electronics, composite materials, and beyond. This guide provides the foundational knowledge and protocols to empower researchers to explore the full potential of this promising compound.

References

-

MDPI. (2024). Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy. MDPI. [Link]

-

ResearchGate. (2018). Paal-Knorr synthesis of 2,5-dimethyl-1-(4-tolyl)-1H-pyrrole 3b. ResearchGate. [Link]

-

ResearchGate. (n.d.). Synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole in different solvents | Download Table. ResearchGate. [Link]

-

PubMed Central (PMC). (2024). Electropolymerization of a New Diketopyrrollopyrrole Derivative into Inherent Chiral Polymer Films. National Center for Biotechnology Information. [Link]

-

MDPI. (2024). Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Ene. MDPI. [Link]

-

The Royal Society of Chemistry. (n.d.). A mild and efficient method for the synthesis of pyrroles using MIL-53(Al) as a catalyst under solvent-free sonication. The Royal Society of Chemistry. [Link]

-

PubMed Central (PMC). (n.d.). Electropolymerization of Pyrrole-Based Ionic Liquids on Selected Wireless Bipolar Electrodes. National Center for Biotechnology Information. [Link]

-

PubMed Central (PMC). (2018). Modular Synthesis of Polymers Containing 2,5-di(thiophenyl)-N-arylpyrrole. National Center for Biotechnology Information. [Link]

-

ResearchGate. (2021). (PDF) Non-conjugated polymers for improved organic thin film transistors. ResearchGate. [Link]

-

ResearchGate. (2014). ChemInform Abstract: Microwave-Assisted Protection of Primary Amines as 2,5-Dimethylpyrroles and Their Orthogonal Deprotection. ResearchGate. [Link]

-

ResearchGate. (2001). Electropolymerization of Pyrrole and Electrochemical Study of Polypyrrole. 5. Controlled Electrochemical Synthesis and Solid-State Transition of Well-Defined Polypyrrole Variants | Request PDF. ResearchGate. [Link]

-

ResearchGate. (2024). Conductive polypyrrole: synthesis, characterization, thermal, and electrical properties for different applications. ResearchGate. [Link]

-

ResearchGate. (n.d.). Synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole in different solvents. ResearchGate. [Link]

-

AZoM. (2012). Conductive Polymers - Applications for Electronic Devices and Sensors. AZoM. [Link]

-

ChemRxiv. (2023). W-catalyzed Synthesis of N-Aryl-2,3,4,5-tetraarylpyrroles from Diarylacetylenes and Aryl Diazenes: Facile and Modular Access to N-Doped pi-Conjugated Material Precursors. ChemRxiv. [Link]

-

DSpace@MIT. (2018). Modular synthesis of polymers containing 2,5-di(thiophenyl)- N-arylpyrrole. DSpace@MIT. [Link]

-

PubMed Central (PMC). (2021). Electropolymerization of a New Diketopyrrollopyrrole Derivative into Inherent Chiral Polymer Films. National Center for Biotechnology Information. [Link]

-

ResearchGate. (2022). (PDF) Thermal, Optical and Temperature Dependent Electrical Properties Poly(aniline-co-pyrrole)/ Copper Alumina Nanocomposites for Optoelectronic Devices. ResearchGate. [Link]

-

Academia.edu. (n.d.). (PDF) Preparation of 2,5-Dimethyl-l-Phenylpyrrole. Academia.edu. [Link]

-

MDPI. (2024). Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy. MDPI. [Link]

-

DSpace@MIT. (2018). Modular synthesis of polymers containing 2,5-di(thiophenyl)- N-arylpyrrole. DSpace@MIT. [Link]

-

NIST. (n.d.). 1H-Pyrrole, 2,5-dimethyl-. NIST. [Link]

-

ResearchGate. (2013). Electrochemical synthesis and characterization of poly(pyrrole-co-o-toluidine) | Request PDF. ResearchGate. [Link]

-

ResearchGate. (2021). Electrical and Thermal Properties of Polypropylene Modified by Polydopamine for HVDC Cable. ResearchGate. [Link]

-

IIP Series. (n.d.). CONDUCTING POLYMERS FOR FLEXIBLE DEVICES. IIP Series. [Link]

-

RGM College Of Engineering and Technology. (2018). Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology. [Link]

-

MDPI. (2024). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. MDPI. [Link]

-

Wiley Online Library. (2021). Synthesis, characterization and applications of conductive polymers: A brief review. Wiley Online Library. [Link]

-

PubMed Central (PMC). (2008). Polypyrrole-based conducting polymers and interactions with biological tissues. National Center for Biotechnology Information. [Link]

-

ResearchGate. (2019). ¹H NMR spectra of 1H‐pyrrole (1) in different solvents. ResearchGate. [Link]

-

MDPI. (2022). Electrochemically Produced Copolymers of Pyrrole and Its Derivatives: A Plentitude of Material Properties Using “Simple” Heterocyclic Co-Monomers. MDPI. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Improving the Potency of N-Aryl-2,5-dimethylpyrroles against Multidrug-Resistant and Intracellular Mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Modular Synthesis of Polymers Containing 2,5-di(thiophenyl)-N-arylpyrrole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Polypyrrole-based conducting polymers and interactions with biological tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Electropolymerization of a New Diketopyrrollopyrrole Derivative into Inherent Chiral Polymer Films - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. azom.com [azom.com]

- 11. researchgate.net [researchgate.net]

Technical Support Center: Optimizing Reaction Conditions for the Paal-Knorr Synthesis of Substituted Pyrroles

Welcome to the technical support center for the Paal-Knorr synthesis of substituted pyrroles. This guide, designed for researchers, scientists, and professionals in drug development, provides in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this versatile reaction. As Senior Application Scientists, we aim to equip you with not only procedural steps but also the fundamental principles that govern this reaction, enabling you to optimize your syntheses effectively.

The Paal-Knorr synthesis, first reported in the 1880s, remains one of the most straightforward and widely used methods for constructing the pyrrole ring, a core scaffold in numerous natural products and pharmaceuticals.[1][2] The reaction typically involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, usually under acidic conditions.[2][3] While seemingly simple, achieving high yields and purity can be challenging, depending on the nature of the substrates and the reaction conditions employed.

This guide will delve into the mechanistic underpinnings of the reaction, explore common experimental pitfalls, and offer robust solutions to overcome them.

The Mechanism: A Foundation for Troubleshooting

A thorough understanding of the reaction mechanism is crucial for effective troubleshooting. The Paal-Knorr synthesis of pyrroles proceeds through a series of well-elucidated steps, the knowledge of which can inform your choice of reagents and reaction parameters.[1] The generally accepted mechanism involves the initial formation of a hemiaminal, followed by a cyclization and subsequent dehydration to yield the aromatic pyrrole ring.[1]

The reaction is typically catalyzed by an acid, which protonates one of the carbonyl groups, activating it for nucleophilic attack by the amine.[1] The choice and strength of the acid can significantly impact the reaction rate and the stability of both the starting materials and the product.

Caption: The acid-catalyzed mechanism of the Paal-Knorr pyrrole synthesis.

Troubleshooting Guide: A-Q&A Approach

This section addresses specific issues you may encounter during your experiments, providing explanations and actionable solutions.

Issue 1: Low or No Product Yield

Question: My Paal-Knorr reaction is resulting in a very low yield or isn't proceeding to completion. What are the common causes, and how can I address them?

Answer: Low yields in the Paal-Knorr synthesis can stem from several factors, ranging from suboptimal reaction conditions to the nature of your starting materials.

-

Suboptimal Reaction Conditions: The traditional Paal-Knorr synthesis often requires heat and an acid catalyst.[1] Insufficient temperature or reaction time can lead to an incomplete reaction. Conversely, excessively high temperatures or very strong acids can cause degradation of the starting materials or the desired pyrrole product.

-

Recommendation: Gradually increase the reaction temperature and monitor the progress by Thin Layer Chromatography (TLC). Consider exploring microwave-assisted synthesis, which can often provide higher yields in shorter reaction times.[4]

-

-

Steric Hindrance or Poor Nucleophilicity of the Amine: Amines with bulky substituents near the nitrogen atom or electron-withdrawing groups that reduce the nucleophilicity of the amine can react sluggishly.

-

Recommendation: For less reactive amines, consider using more forcing reaction conditions (higher temperature, longer reaction time) or a more active catalyst. It may also be necessary to select alternative starting materials if steric hindrance is a significant issue.

-

-

Inappropriate Catalyst: The choice of acid catalyst is critical. While strong acids like sulfuric acid can be effective, they can also promote side reactions.

-

Recommendation: Acetic acid is a commonly used weak acid that can accelerate the reaction. A variety of Brønsted and Lewis acids have been shown to be effective.[5] If furan formation is an issue (from the self-condensation of the diketone), consider reducing the acidity or using a milder catalyst.

-

-

Product Instability: The pyrrole product itself might be unstable under the reaction conditions, especially with prolonged exposure to acid.

-

Recommendation: Monitor the reaction closely and work it up as soon as it reaches completion to avoid prolonged exposure to acid. In some cases, protecting the pyrrole nitrogen in situ may be necessary.[1]

-

Issue 2: Formation of Significant Byproducts

Question: My reaction mixture is showing multiple spots on TLC, and the final product is difficult to purify. What are the likely side reactions, and how can I minimize them?

Answer: The formation of byproducts is a common challenge. Understanding their origin is key to suppression.

-

Furan Formation: The 1,4-diketone can undergo acid-catalyzed self-condensation to form a furan byproduct. This is more prevalent when the amine is unreactive or when the reaction is run at high acid concentrations without the amine present initially.

-

Recommendation: Ensure the amine is present at the start of the reaction. Using a milder acid or a Lewis acid catalyst can sometimes favor the pyrrole formation over the furan.

-

-

Polymerization: The pyrrole product can be susceptible to polymerization under strongly acidic conditions, often resulting in a dark, tarry reaction mixture.

-

Recommendation: Use the mildest acidic conditions possible. Lowering the reaction temperature and ensuring a shorter reaction time can help. Running the reaction under inert atmosphere can also be beneficial as some pyrroles are sensitive to air oxidation which can initiate polymerization.

-

-

Incomplete Reaction: The presence of starting materials in your final product is a common issue.

-

Recommendation: Revisit the points in "Issue 1." Increasing the reaction time, temperature, or catalyst loading may be necessary. Ensure your starting 1,4-diketone is of high purity, as impurities can inhibit the reaction.

-

Caption: A decision-making flowchart for troubleshooting the Paal-Knorr synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the Paal-Knorr synthesis?

The choice of solvent often depends on the solubility of the starting materials and the desired reaction temperature. Protic solvents like ethanol and acetic acid are commonly used. Toluene is also a popular choice, especially for reactions that require azeotropic removal of water. In recent years, greener and more unconventional solvent systems have been explored, including water, ionic liquids, and deep eutectic solvents.[6][7] Solvent-free conditions have also been shown to be highly effective, often in combination with microwave irradiation.[2]

Q2: Can I use a Lewis acid instead of a Brønsted acid?

Yes, a wide range of Lewis acids have been successfully employed as catalysts in the Paal-Knorr synthesis.[5] These include salts of metals like iron, scandium, bismuth, and zinc.[5][7] Lewis acids can offer milder reaction conditions, which can be advantageous when working with sensitive functional groups.[5] They may also help to suppress the formation of furan byproducts.

Q3: How can I accelerate the reaction?

Microwave-assisted synthesis is a well-established method for accelerating the Paal-Knorr reaction, often leading to significantly reduced reaction times and improved yields.[4] Additionally, the use of more active catalysts or higher reaction temperatures can increase the reaction rate, though care must be taken to avoid decomposition.

Q4: Is it possible to perform this reaction without a solvent?

Solvent-free, or "neat," reaction conditions have been successfully applied to the Paal-Knorr synthesis.[2] This approach is often coupled with microwave heating or the use of a solid-supported catalyst.[2] The benefits include simplified workup, reduced waste, and often faster reaction rates.

Q5: How do I purify my substituted pyrrole?

Purification is typically achieved through column chromatography on silica gel. The polarity of the eluent will depend on the specific substituents on the pyrrole ring. In some cases, if the product is a solid, recrystallization may be an effective purification method. It is important to be aware that some pyrroles can be sensitive to acid, so it is advisable to use a neutral or slightly basic chromatography system if product degradation on silica is observed.

Comparative Data and Protocols

To provide a practical starting point for your experiments, the following tables summarize various catalytic systems and reaction conditions reported in the literature.

Table 1: Comparison of Catalytic Systems

| Catalyst | Typical Conditions | Advantages | Disadvantages | Reference(s) |

| Brønsted Acids | ||||

| Acetic Acid | Reflux | Readily available, mild | Can require long reaction times | [2] |

| p-TsOH | Toluene, reflux (Dean-Stark) | Effective for water removal | Can be too harsh for some substrates | [5] |

| Lewis Acids | ||||

| FeCl₃ | Water, rt | Mild, environmentally friendly | May not be effective for all substrates | [8] |

| Sc(OTf)₃ | Solvent-free, 60-80 °C | Highly efficient, recyclable | Expensive | [5] |

| Heterogeneous Catalysts | ||||

| Silica Sulfuric Acid | Solvent-free, rt | Easy to remove, reusable | May require longer reaction times | [2] |

| Montmorillonite Clay | Solvent, heat | Inexpensive, mild | Activity can be variable | [5] |

Experimental Protocols

Protocol 1: Conventional Heating with Acetic Acid

-

To a round-bottom flask equipped with a reflux condenser, add the 1,4-diketone (1.0 eq), the primary amine (1.0-1.2 eq), and glacial acetic acid as the solvent.

-

Heat the reaction mixture to reflux and monitor the progress by TLC.

-

Upon completion, allow the mixture to cool to room temperature.

-

Neutralize the acetic acid with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Solvent-Free Synthesis

-

In a microwave synthesis vial, combine the 1,4-diketone (1.0 eq), the primary amine (1.0-1.2 eq), and a catalytic amount of a suitable catalyst (e.g., iodine, 5 mol%).

-

Seal the vial and place it in the microwave synthesizer.

-

Irradiate the mixture at a predetermined temperature (e.g., 140 °C) for a short duration (e.g., 5-15 minutes).

-

After cooling, dissolve the reaction mixture in an appropriate organic solvent.

-

Filter the solution to remove any insoluble material.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel.

References

- Balakrishna, A., et al. (2018). Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology.

-

Wikipedia. (Date not available). Paal–Knorr synthesis. Retrieved from [Link]

-

Organic Chemistry Portal. (2023). Pyrrole synthesis. Retrieved from [Link]

-

Wang, J., et al. (2017). Highly Atroposelective Synthesis of Arylpyrroles by Catalytic Asymmetric Paal–Knorr Reaction. Journal of the American Chemical Society. Retrieved from [Link]

-

ResearchGate. (2020). A Straightforward Highly Efficient Paal—Knorr Synthesis of Pyrroles. Retrieved from [Link]

-

YouTube. (2020). Paal-Knorr Synthesis of Pyrrole: Complete mechanistic description. Retrieved from [Link]

-

MBB College. (Date not available). When an endlizable 1,4-diketore is heated with ammonia - primary amine, N-heterocycle pyrrole is formed. This reaction is known as Poad-Knorr synthesis. Retrieved from [Link]

-

Organic Chemistry Portal. (2005). Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. Retrieved from [Link]

-

ResearchGate. (2014). (PDF) Synthesis of pyrrole and substituted pyrroles (Review). Retrieved from [Link]

-

ResearchGate. (2006). An Approach to the Paal—Knorr Pyrroles Synthesis Catalyzed by Sc(OTf)3 under Solvent-Free Conditions. Retrieved from [Link]

-

ResearchGate. (2014). Optimization of reaction conditions. Retrieved from [Link]

Sources

- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 2. rgmcet.edu.in [rgmcet.edu.in]

- 3. mbbcollege.in [mbbcollege.in]

- 4. Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes [organic-chemistry.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Pyrrole synthesis [organic-chemistry.org]

- 8. benchchem.com [benchchem.com]

preventing furan byproduct formation in pyrrole synthesis

Welcome to the technical support center for pyrrole synthesis. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with byproduct formation, specifically the undesired synthesis of furans, during their pyrrole synthesis campaigns. Here, we provide in-depth troubleshooting advice, mechanistic explanations, and optimized protocols to help you maximize the yield and purity of your target pyrrole compounds.

Introduction: The Pyrrole-Furan Conundrum in Paal-Knorr Synthesis

The Paal-Knorr synthesis, first reported in 1884, remains one of the most direct and widely used methods for synthesizing substituted pyrroles and furans from a common precursor: the 1,4-dicarbonyl compound.[1] The reaction's elegance lies in its simplicity; however, this shared starting point is also the source of its most common challenge. The reaction conditions dictate the cyclization pathway, leading to a competitive formation of either the desired pyrrole or the furan byproduct.[2][3]

Under acidic conditions, the 1,4-dicarbonyl can undergo an intramolecular cyclization and dehydration to form a furan.[1][4] Conversely, in the presence of ammonia or a primary amine, the dicarbonyl should preferentially form an imine or enamine intermediate, which then cyclizes to yield the pyrrole.[2][5] The challenge arises because the conditions required for the amine condensation can often be acidic enough to concurrently promote the furan-forming pathway. This guide will help you navigate this competition and selectively steer your reaction toward the desired N-heterocycle.

Mechanistic Overview: The Competing Pathways

The formation of either a pyrrole or a furan from a 1,4-dicarbonyl compound is a classic example of a kinetically controlled reaction fork. Understanding the competing mechanisms is the first step in troubleshooting unwanted furan formation.

Caption: Competing pathways in the Paal-Knorr synthesis.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Q1: My reaction is producing a significant amount of furan byproduct. What are the most likely causes and how can I fix it?

A1: High furan yield is almost always due to reaction conditions that excessively favor the acid-catalyzed intramolecular cyclization over the amine condensation pathway. The primary culprits are typically excess acidity (low pH) and high temperatures.

Immediate Troubleshooting Steps:

-

Verify the pH: If using a protic acid, the pH may be too low. Reactions at a pH below 3 are known to favor furan formation.[2] Use a pH meter or pH paper to check the reaction mixture. If it is highly acidic, your primary goal is to raise the pH while still maintaining catalytic activity.

-

Re-evaluate Your Catalyst: Strong Brønsted acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) can aggressively promote the furan pathway.[3]

-

Check the Temperature: High temperatures can provide the activation energy needed for the furan cyclization, especially under harsh acidic conditions.[2]

Corrective Actions & Optimization:

The key is to create conditions that favor the formation of the imine/enamine intermediate from the amine and dicarbonyl, making it the dominant pathway.

| Parameter | Issue / Observation | Recommended Action | Rationale |

| Catalyst | High furan yield using strong Brønsted acids (HCl, H₂SO₄, p-TsOH). | Switch to a weaker Brønsted acid like acetic acid.[2] Alternatively, use a Lewis acid catalyst such as Iron(III) chloride (FeCl₃) or Indium(III) chloride (InCl₃).[6][7] | Weaker acids and Lewis acids are less likely to promote the direct enolization and cyclization of the dicarbonyl, instead facilitating the condensation with the amine. |

| pH Control | Reaction pH is below 3. | Buffer the reaction or use the amine as its hydrochloride salt and a weak base to slowly release the free amine.[8] Adding a mild base like sodium acetate can also help. | Maintaining a moderately acidic to neutral pH (e.g., 4-6) ensures there is enough acid to catalyze the reaction without making the furan pathway dominant. |

| Amine Stoichiometry | Using a stoichiometric amount (1.0 eq.) of amine. | Increase the equivalents of the amine or ammonia source (e.g., 1.5-2.0 eq.). | Le Châtelier's principle: Increasing the concentration of one reactant (the amine) will push the equilibrium towards the formation of the imine/enamine intermediate. |

| Temperature | Reaction run at high reflux temperatures. | Attempt the reaction at a lower temperature for a longer duration. Room temperature is often feasible with the right catalyst.[6] | Lowering the thermal energy can reduce the rate of the competing furan formation pathway, which may have a higher activation energy. |

| Solvent Choice | Using a non-polar solvent like benzene or toluene. | Switch to a more polar or protic solvent like ethanol, methanol, or even water.[6] | Polar solvents can stabilize the charged intermediates in the pyrrole pathway and can help to mediate proton transfer more effectively. |

Workflow: Optimizing Your Reaction to Minimize Furan

Caption: A systematic workflow for troubleshooting furan byproduct formation.

Q2: How do I reliably detect and quantify the furan impurity in my pyrrole product?

A2: Due to furan's high volatility, specific analytical methods are required for accurate quantification.[9] The two most common and reliable methods are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for separating and identifying volatile compounds.

-

Sample Preparation: Prepare a dilute solution of your crude product in a suitable volatile solvent (e.g., dichloromethane or diethyl ether).

-

Method: Use a low-polarity capillary column (e.g., HP-5MS). The furan byproduct will typically have a shorter retention time than the corresponding pyrrole.

-

Quantification: For precise quantification, use an internal standard and create a calibration curve. Headspace GC-MS is particularly effective for analyzing furan due to its volatility.[10]

-

-

¹H NMR Spectroscopy: A quick method for estimating the level of impurity if the signals are well-resolved.

-

Analysis: Furan protons typically appear around 6.3-7.4 ppm. Pyrrole protons have distinct chemical shifts. By integrating the signals corresponding to a known number of protons on both the furan and pyrrole rings, you can determine their molar ratio.

-

Protocol: Sample Preparation for GC-MS Analysis of Furan Impurity

-